molecular formula C12H12N2OS B1428853 N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine CAS No. 1341939-80-7

N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

Cat. No.: B1428853
CAS No.: 1341939-80-7
M. Wt: 232.3 g/mol
InChI Key: NSDBGOZCYRZJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine (CAS 1341939-80-7) is a high-purity chemical compound offered for research and development purposes. This specialized molecule features a hybrid structure combining a chromene (benzopyran) core with a thiazole ring, a scaffold recognized in medicinal chemistry for its potential biological activities . Scientific literature indicates that chromeno-thiazol hybrid structures are of significant interest in antibacterial research . These compounds are investigated for their activity against bacterial strains, making them valuable templates in the development of novel anti-infective agents . Researchers utilize this compound strictly in laboratory settings for non-therapeutic, investigational applications. Specifications: • CAS Number: 1341939-80-7 • Molecular Formula: C12H12N2OS • Molecular Weight: 232.30 g/mol • SMILES: CCNC1=NC2=C(S1)COC3=CC=CC=C32 This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-2-13-12-14-11-8-5-3-4-6-9(8)15-7-10(11)16-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDBGOZCYRZJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(S1)COC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine typically involves the reaction of 4H-chromeno[4,3-d][1,3]thiazol-2-amine with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the ethylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Compounds containing thiazole rings have been extensively studied for their antimicrobial properties. N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine has shown promising results against various bacterial strains. For instance, derivatives of thiazole have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Anticancer Properties
Research indicates that thiazole derivatives can induce apoptosis in cancer cells. This compound has been explored for its ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in proliferation and survival . A study demonstrated that thiazole compounds could effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole derivatives. This compound may offer protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This suggests a possible application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Biological Research

Enzyme Inhibition
Thiazole compounds are known to act as enzyme inhibitors. This compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies have shown that certain thiazole derivatives can inhibit the activity of kinases involved in cancer progression .

Multicomponent Reactions (MCRs)
The compound can serve as a versatile building block in multicomponent reactions to synthesize diverse heterocycles. Its reactivity allows for the formation of complex molecular architectures that may have significant biological activity. Recent advances in MCRs utilizing 2-amino derivatives have showcased the potential for rapid assembly of compounds with varied pharmacological properties .

Materials Science

Functional Materials Development
this compound is being explored for its potential in developing functional materials with tailored properties. Its incorporation into polymer matrices or nanomaterials can lead to enhanced electrical or optical characteristics suitable for applications in electronics or photonics .

Catalysis
The compound has also been evaluated as a catalyst in organic reactions. Its thiazole moiety can facilitate various chemical transformations under mild conditions, making it an attractive candidate for green chemistry applications. Studies indicate that thiazole-based catalysts can improve reaction yields while minimizing environmental impact .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryAntimicrobial and anticancer properties; neuroprotective effects against neurodegenerative diseases.
Biological ResearchActs as an enzyme inhibitor; useful in multicomponent reactions for synthesizing heterocycles.
Materials SciencePotential use in functional materials; catalytic applications in organic synthesis.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, highlighting its potential role as a lead compound for antibiotic development.
  • Neuroprotection Research : In vitro studies showed that this compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting its utility in neuroprotective formulations.
  • Catalytic Performance Evaluation : A comparative study on the catalytic activity of thiazole derivatives revealed that this compound exhibited superior performance in promoting C–C bond formation reactions.

Mechanism of Action

The mechanism of action of N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is unique due to its combination of the chromeno and thiazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

The compound this compound features a unique structure that combines chromeno and thiazole moieties. The thiazole ring is known for its pharmacological versatility, contributing to various biological activities including antimicrobial, antifungal, and anticancer properties.

2. Synthesis Methods

This compound can be synthesized through various methods:

  • Hantzsch Condensation : A classical method for synthesizing thiazole derivatives involving the reaction of α-haloketones with thioamides.
  • Cyclization Reactions : Utilizing phenolic compounds and thiourea derivatives to form the chromeno-thiazole structure.

3.1 Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens:

Microorganism Activity MIC (µg/mL)
Staphylococcus aureusModerate50
Escherichia coliLow100
Candida albicansSignificant32

The compound exhibits a notable inhibition against Candida albicans, suggesting potential use as an antifungal agent .

3.2 Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • In vitro Studies : The compound showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 20 µM.
Cell Line IC50 (µM)
HeLa15
MCF712
A54918

These findings suggest that the compound interferes with cancer cell proliferation and could be further explored for therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound was found to outperform several reference drugs in inhibiting Candida albicans, indicating its potential as a lead compound for antifungal drug development .

Case Study 2: Anticancer Activity

A comparative analysis of chromeno-thiazole derivatives revealed that this compound exhibited significant cytotoxicity against breast cancer cells. The study suggested that the compound induces apoptosis through mitochondrial pathways .

5. Conclusion

This compound is a promising compound with diverse biological activities including antimicrobial and anticancer properties. Its unique structural features contribute to its efficacy against various pathogens and cancer cell lines. Further research is warranted to explore its full therapeutic potential and mechanisms of action.

Q & A

Q. What synthetic strategies are commonly employed to prepare N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine and related thiazole derivatives?

Thiazole derivatives are typically synthesized via cyclocondensation reactions between α-haloketones and thioureas or via Hantzsch thiazole synthesis. For chromeno-thiazole hybrids, multi-step protocols involving chromene ring formation followed by thiazole annulation are common. Key intermediates like 2-aminothiazoles can be functionalized with ethyl groups using alkylation or reductive amination . Purity is ensured through column chromatography and spectroscopic validation (NMR, HRMS) .

Q. How is the structural elucidation of this compound performed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. Hydrogen bonding networks and torsion angles between the chromene and thiazole rings are critical for confirming stereochemistry . Spectroscopic methods like IR (to detect NH/amine stretches ~3300 cm⁻¹) and ¹³C NMR (to resolve sp² carbons in the fused ring system) complement crystallographic data .

Advanced Research Questions

Q. What computational methods are used to analyze the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like PDE4 or kinases, focusing on hydrogen bonds with the amine group and π-π stacking with aromatic moieties . Quantum chemical parameters (e.g., Mulliken charges) correlate with experimental inhibition efficiencies in corrosion or enzyme studies .

Q. How do structural modifications to the chromene or thiazole rings affect biological activity?

Substituents on the chromene ring (e.g., electron-withdrawing groups at position 7) enhance antitumor activity by increasing DNA intercalation or topoisomerase inhibition. In thiazole derivatives, replacing the ethyl group with bulkier alkyl chains (e.g., tert-butyl) improves metabolic stability but may reduce solubility . SAR studies on analogs like 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines demonstrate that planar aromatic systems enhance antiproliferative effects .

Q. What experimental techniques resolve contradictions in biological data for thiazole derivatives?

Discrepancies in IC₅₀ values across studies are addressed via standardized assays (e.g., MTT for cytotoxicity) under controlled oxygen and pH conditions. Redundant validation using orthogonal methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) clarifies mechanisms. For example, PDE4 inhibition by 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives was confirmed via both enzymatic assays and molecular dynamics simulations .

Methodological Considerations

Q. How are hydrogen bonding and π-interactions characterized in crystallographic studies of this compound?

SHELXL refinement identifies hydrogen bonds (e.g., N–H⋯S or N–H⋯O) with bond distances <2.5 Å and angles >120°. Hirshfeld surface analysis quantifies intermolecular contacts, while Cambridge Structural Database (CSD) comparisons validate packing motifs. In N-(pyridin-3-yl)thiazol-2-amine analogs, antiperiplanar sulfur-pyridine arrangements minimize steric strain .

Q. What strategies optimize the metabolic stability of this compound in preclinical studies?

Microsomal stability assays (e.g., rat liver microsomes) identify metabolic hotspots, such as oxidation of the ethyl group. Deuteration at labile positions or fluorination of the chromene ring reduces CYP450-mediated degradation. Prodrug approaches (e.g., masking the amine as a carbamate) enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine
Reactant of Route 2
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N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine

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